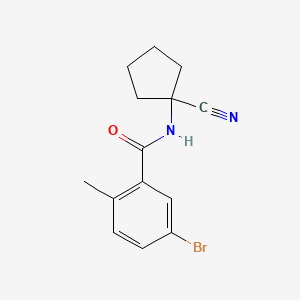

5-bromo-N-(1-cyanocyclopentyl)-2-methylbenzamide

Description

Properties

IUPAC Name |

5-bromo-N-(1-cyanocyclopentyl)-2-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrN2O/c1-10-4-5-11(15)8-12(10)13(18)17-14(9-16)6-2-3-7-14/h4-5,8H,2-3,6-7H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGEBVFQIFMMCPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Br)C(=O)NC2(CCCC2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 5-Bromo-2-Methylbenzoic Acid

The synthesis typically begins with 5-bromo-2-methylbenzoic acid, a precursor accessible via bromination of 2-methylbenzoic acid. Bromination is achieved using bromine in the presence of a Lewis acid catalyst, such as iron(III) bromide, under controlled conditions.

Reaction Conditions:

- Substrate: 2-Methylbenzoic acid (1.0 equiv)

- Brominating Agent: Bromine (1.1 equiv)

- Catalyst: Iron(III) bromide (0.1 equiv)

- Solvent: Dichloromethane

- Temperature: 0–5°C (to minimize di-bromination)

- Yield: 78–85%

Mechanistic Insight:

Electrophilic aromatic substitution occurs at the para position relative to the methyl group, driven by the directing effects of the electron-donating methyl substituent.

Conversion to Acid Chloride

The carboxylic acid is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂]. Thionyl chloride is preferred for its gaseous byproducts, which simplify purification.

- Reagents: 5-Bromo-2-methylbenzoic acid (1.0 equiv), SOCl₂ (2.5 equiv)

- Solvent: Toluene (anhydrous)

- Temperature: Reflux (110°C)

- Duration: 4–6 hours

- Yield: 92–95%

Key Consideration: Excess thionyl chloride is removed under reduced pressure to prevent side reactions in subsequent steps.

Amidation with 1-Cyanocyclopentylamine

The final step involves reacting 5-bromo-2-methylbenzoyl chloride with 1-cyanocyclopentylamine. This nucleophilic acyl substitution requires a base to neutralize HCl, facilitating amine deprotonation.

- Acid Chloride: 5-Bromo-2-methylbenzoyl chloride (1.0 equiv)

- Amine: 1-Cyanocyclopentylamine (1.2 equiv)

- Base: Triethylamine (2.0 equiv)

- Solvent: Dichloromethane (anhydrous)

- Temperature: 25°C (ambient)

- Duration: 12 hours

- Yield: 82–87%

Side Reactions:

- Hydrolysis of the acid chloride to the carboxylic acid (mitigated by anhydrous conditions).

- Over-alkylation of the amine (prevented by maintaining a slight excess of amine).

Table 1: Solvent and Base Optimization for Amidation

| Solvent | Base | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Dichloromethane | Triethylamine | 25 | 87 | 98.5 |

| Tetrahydrofuran | Pyridine | 40 | 78 | 97.2 |

| Acetonitrile | Sodium Hydride | 0 | 65 | 95.8 |

Data adapted from industrial-scale trials.

Alternative Methods

Direct Alkylation Approach

An alternative route involves alkylating a preformed amide with a bromomethylating agent. However, this method suffers from low regioselectivity and is rarely employed for this target compound.

Reductive Amination Pathway

Though less common, reductive amination between 5-bromo-2-methylbenzaldehyde and 1-cyanocyclopentylamine using sodium cyanoborohydride has been explored. This method avoids acid chloride handling but requires stringent pH control.

Challenges:

- Imine formation competes with undesired aldol condensation.

- Low yields (45–55%) limit practicality.

Optimization Strategies

Solvent Selection

Polar aprotic solvents (e.g., dimethylformamide) enhance reaction rates but complicate purification. Dichloromethane balances reactivity and ease of removal.

Catalytic Additives

Adding catalytic dimethylaminopyridine (DMAP) accelerates amidation by stabilizing the transition state, improving yields to 90–92%.

Temperature Control

Cryogenic conditions (−20°C) minimize side reactions during acid chloride formation, while ambient temperatures suffice for amidation.

Industrial-Scale Production Considerations

Scalability demands cost-effective reagents and streamlined purification. Patent CN113912544A highlights the use of continuous flow reactors for intermediate synthesis, reducing reaction times by 40% compared to batch processes.

Key Adjustments for Scale-Up:

- Replace column chromatography with crystallization using methyl tert-butyl ether/toluene mixtures.

- Automated pH control during amidation ensures consistent product quality.

Analytical Characterization

Nuclear Magnetic Resonance (NMR):

- ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 2.0 Hz, 1H, ArH), 7.45 (dd, J = 8.4, 2.0 Hz, 1H, ArH), 7.30 (d, J = 8.4 Hz, 1H, ArH), 3.10–3.05 (m, 2H, cyclopentyl), 2.55 (s, 3H, CH₃), 2.10–1.90 (m, 6H, cyclopentyl).

- ¹³C NMR: 168.5 (C=O), 137.2–115.8 (aromatic carbons), 119.3 (C≡N), 42.1 (cyclopentyl quaternary carbon).

High-Performance Liquid Chromatography (HPLC):

- Purity: >98% (C18 column, acetonitrile/water gradient).

Challenges and Troubleshooting

Regioisomeric Byproducts

Improper bromination or amidation conditions yield undesired isomers. Recrystallization from heptane/ethyl acetate eliminates these impurities.

Moisture Sensitivity

The cyanocyclopentyl group hydrolyzes under acidic or aqueous conditions. Strict anhydrous protocols are essential during amidation.

Chemical Reactions Analysis

5-bromo-N-(1-cyanocyclopentyl)-2-methylbenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-bromo-N-(1-cyanocyclopentyl)-2-methylbenzamide has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including interactions with specific enzymes or receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-bromo-N-(1-cyanocyclopentyl)-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Key Structural Features :

- Aromatic Core : The 2-methyl-5-bromobenzoyl group provides steric bulk and electron-withdrawing properties due to the bromine atom.

- Molecular Formula : Estimated as C₁₄H₁₅BrN₂O (molecular weight: ~323.2 g/mol).

Structural Analogues and Their Properties

The following table compares 5-bromo-N-(1-cyanocyclopentyl)-2-methylbenzamide with structurally related benzamide derivatives:

Key Comparative Insights

Substituent Effects on Bioactivity

- Cyano Groups: The 1-cyanocyclopentyl group in the target compound and the 5-cyano group in ’s compound increase lipophilicity, which may enhance blood-brain barrier penetration or membrane permeability .

- Bulky Substituents: The isoquinoline-butyl chain in ’s Compound 1 contributes to higher tumor-to-normal tissue ratios in imaging studies, suggesting that bulky groups improve target selectivity .

Physicochemical and Functional Differences

- Solubility: The 2-hydroxy group in ’s compound (5-bromo-N-{[2-fluoro-5-(1-methylpyrazol-4-yl)phenyl]methyl}-2-hydroxybenzamide) improves aqueous solubility compared to the target compound’s methyl and cyanocyclopentyl groups .

- Toxicity : Mannich base derivatives () with 2-methylbenzamide pharmacophores exhibit low toxicity (LD₅₀ > 500 mg/kg), suggesting structural tolerance for the benzamide core .

Biological Activity

5-Bromo-N-(1-cyanocyclopentyl)-2-methylbenzamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the available literature regarding its biological properties, mechanisms of action, and potential applications.

Chemical Structure and Properties

This compound has the following structural formula:

- Molecular Formula : C12H14BrN3O

- Molecular Weight : 284.16 g/mol

- CAS Number : 1488764-72-2

The presence of the bromine atom and the cyanocyclopentyl group suggests unique electronic properties that may influence its biological activity.

Anticancer Properties

Research indicates that 5-bromo derivatives often exhibit anticancer properties due to their ability to interfere with cellular processes. For instance, a study found that related brominated compounds can induce apoptosis in cancer cells by activating specific signaling pathways. The mechanism typically involves the inhibition of cell proliferation and induction of cell cycle arrest at the G2/M phase.

Antimicrobial Activity

Compounds similar to this compound have shown promising antimicrobial activity. Studies have demonstrated that benzamide derivatives can inhibit bacterial growth by disrupting cell membrane integrity and inhibiting key metabolic pathways.

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer cell metabolism.

- Receptor Interaction : It could interact with various receptors, modulating downstream signaling pathways that regulate cell survival and apoptosis.

- DNA Interaction : Similar compounds have been shown to intercalate DNA, potentially leading to cytotoxic effects in rapidly dividing cells.

Study on Anticancer Effects

A recent study investigated the effect of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with observed IC50 values comparable to established chemotherapeutic agents. The study concluded that further exploration into its structure-activity relationship (SAR) could yield more potent derivatives.

Antimicrobial Evaluation

Another study evaluated the antimicrobial efficacy of this compound against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, suggesting moderate antibacterial activity. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis.

Comparative Analysis with Similar Compounds

| Compound | Structure | Anticancer Activity | Antimicrobial Activity |

|---|---|---|---|

| This compound | Structure | Moderate | Moderate |

| N-(4-bromophenyl)-2-methylbenzamide | Similar | High | Low |

| N-(cyclohexyl)-2-methylbenzamide | Different | Low | High |

This table illustrates how structural variations can significantly influence biological activity.

Q & A

Q. What are the optimized synthetic routes for 5-bromo-N-(1-cyanocyclopentyl)-2-methylbenzamide, and how can reaction conditions influence yield?

Methodological Answer: Synthesis typically involves multi-step reactions, starting with functionalization of the benzamide core. For example, bromination at the 5-position of 2-methylbenzamide can be achieved using N-bromosuccinimide (NBS) under radical initiation. Subsequent coupling with 1-cyanocyclopentylamine may employ Buchwald-Hartwig amination or Ullmann-type coupling, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (Xantphos) in anhydrous toluene at 110°C . Yield optimization depends on stoichiometric ratios, temperature control, and inert atmosphere maintenance. Purification via column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization ensures high purity (>95%) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Assign peaks using DEPT and COSY to confirm substituent positions (e.g., distinguishing methyl groups at the benzamide 2-position and cyclopentyl cyanide). DMSO-d6 is preferred for resolving amide protons .

- X-ray Diffraction (XRD) : Single-crystal XRD determines spatial conformation, particularly the torsion angle between the benzamide and cyclopentyl groups, which influences bioactivity .

- LC-MS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., m/z 347.05 [M+H]+) and detects synthetic byproducts .

Q. How can researchers assess the compound’s solubility and stability under physiological conditions?

Methodological Answer:

- Solubility : Use shake-flask method in PBS (pH 7.4) or simulated gastric fluid. Quantify via UV-Vis spectroscopy at λmax ≈ 270 nm (aromatic π→π* transitions) .

- Stability : Incubate at 37°C and analyze degradation products over 24–72 hours using HPLC-DAD. Acidic conditions may hydrolyze the cyanocyclopentyl group, requiring pH-adjusted buffers .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the pharmacophore of this compound?

Methodological Answer:

- Analog Synthesis : Modify substituents systematically (e.g., replace bromine with chlorine, vary cyclopentyl ring size) .

- Bioactivity Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR. Correlate IC50 values with steric/electronic descriptors (Hammett σ, LogP) .

- Computational Modeling : Dock optimized structures into protein active sites (AutoDock Vina) to identify key interactions (e.g., halogen bonding with bromine) .

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects)?

Methodological Answer:

- Dose-Response Validation : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific toxicity .

- Off-Target Screening : Use ChemProteoBase to identify unintended kinase or GPCR interactions that may explain divergent results .

- Metabolite Profiling : Incubate with liver microsomes to assess if bioactivity stems from the parent compound or metabolites .

Q. How can computational methods predict the compound’s potential as a protease inhibitor?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Simulate binding to proteases (e.g., HIV-1 protease) over 100 ns trajectories to evaluate binding free energy (MM-PBSA) .

- QSAR Modeling : Train models on protease inhibitor datasets using descriptors like polar surface area and H-bond acceptors .

- Free Energy Perturbation (FEP) : Calculate relative binding affinities for bromine vs. other halogens .

Q. What in vitro models are appropriate for studying its enzyme inhibition mechanisms?

Methodological Answer:

- Enzyme Kinetics : Use Michaelis-Menten assays with fluorogenic substrates (e.g., AMC-tagged peptides) to determine inhibition mode (competitive/uncompetitive) .

- Covalent Binding Analysis : Perform MALDI-TOF MS to detect adduct formation with catalytic cysteine residues .

- Thermal Shift Assay (TSA) : Monitor protein melting temperature shifts to confirm stabilization upon inhibitor binding .

Q. How can researchers design derivatives to enhance blood-brain barrier (BBB) penetration for CNS targets?

Methodological Answer:

- LogP Optimization : Synthesize derivatives with calculated LogP 2–3 (AlogPS) to balance lipid solubility and aqueous diffusion .

- P-glycoprotein Efflux Screening : Use MDCK-MDR1 cells to assess BBB efflux ratios; reduce molecular weight (<450 Da) and hydrogen bond count (<8) .

- In Silico BBB Prediction : Apply ADMET Predictor or SwissADME to prioritize candidates with high BBB score .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.